molecular formula C14H17Cl2NO2 B2445095 2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid CAS No. 439097-56-0

2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid

Cat. No.: B2445095
CAS No.: 439097-56-0
M. Wt: 302.2
InChI Key: YWSKVCTVFIOFRT-UHFFFAOYSA-N
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Description

2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid is an organic compound with the molecular formula C14H16Cl2NO2 It is characterized by the presence of a dichlorobenzyl group attached to a piperidine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-piperidone under basic conditions to form the intermediate 2,6-dichlorobenzyl-4-piperidone. This intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may facilitate binding to hydrophobic pockets within proteins, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2,4-Dichlorobenzyl)-4-piperidinyl]acetic acid
  • 2-[1-(2,6-Dichlorophenyl)-4-piperidinyl]acetic acid
  • 2-[1-(2,6-Dichlorobenzyl)-4-morpholinyl]acetic acid

Uniqueness

2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid is unique due to the specific positioning of the dichlorobenzyl group, which can influence its binding affinity and specificity towards certain molecular targets. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO2/c15-12-2-1-3-13(16)11(12)9-17-6-4-10(5-7-17)8-14(18)19/h1-3,10H,4-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSKVCTVFIOFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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